molecular formula C21H16N4O4 B11033074 6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B11033074
M. Wt: 388.4 g/mol
InChI Key: QRBQBLLISAKHSB-UHFFFAOYSA-N
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Description

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of amino, hydroxy, and methoxy groups through various organic reactions such as amination, hydroxylation, and methylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Application of chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the hydroxy and methoxy groups may facilitate binding to specific proteins, while the amino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(4-hydroxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
  • 6-amino-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Uniqueness

The uniqueness of 6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-2-(4-hydroxy-3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

InChI

InChI=1S/C21H16N4O4/c1-29-13-8-9(6-7-12(13)26)14-15-17(10-4-2-3-5-11(10)18(15)27)23-19-16(14)20(28)25-21(22)24-19/h2-8,14,26H,1H3,(H4,22,23,24,25,28)

InChI Key

QRBQBLLISAKHSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N)O

Origin of Product

United States

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